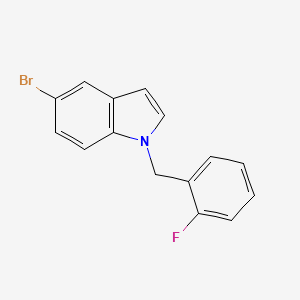

5-Bromo-1-(2-fluorobenzyl)-1H-indole

Vue d'ensemble

Description

5-Bromo-1-(2-fluorobenzyl)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)-1H-indole typically involves a multi-step process. One common method starts with the bromination of indole to produce 5-bromoindole. This is followed by a nucleophilic substitution reaction where the 5-bromoindole is reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-(2-fluorobenzyl)-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Agent Development

5-Bromo-1-(2-fluorobenzyl)-1H-indole serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives are being studied for antiviral, anticancer, and anti-inflammatory properties. For instance, indole derivatives, including those based on this compound, have shown promise in targeting viral infections such as hepatitis C and HIV .

Case Study: Antiviral Activity

Research indicates that indole derivatives can inhibit the replication of viruses like HCV by targeting the NS5B polymerase. Compounds similar to this compound have been optimized to improve their pharmacokinetic profiles and antiviral potency, demonstrating their potential in clinical settings .

| Application | Details |

|---|---|

| Antiviral Agents | Targeting HCV NS5B polymerase; optimization for potency and ADME profiles. |

| Anticancer Research | Indole derivatives exhibit antiproliferative activity against cancer cell lines. |

| Anti-inflammatory Drugs | Potential for developing new anti-inflammatory therapies. |

Biological Studies

Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets, enhancing its binding affinity due to the presence of fluorobenzyl and bromine groups. This allows it to modulate biological pathways effectively, either inhibiting or activating proteins involved in various diseases .

Biological Activity Exploration

Studies have shown that this compound and its derivatives can influence cellular processes such as apoptosis and cell cycle regulation. For instance, certain derivatives have been observed to increase the G1 phase population in cancer cells while reducing S and G2/M phases, indicating their potential as chemotherapeutic agents .

Material Science

Organic Electronics

The unique properties of this compound make it a candidate for developing organic electronic materials. Its ability to form stable films and conduct electricity positions it well for applications in sensors and organic light-emitting diodes (OLEDs) .

Mécanisme D'action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)-1H-indole involves its interaction with specific molecular targets. The fluorobenzyl and bromine groups enhance its binding affinity to various receptors and enzymes. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromoindole: Lacks the fluorobenzyl group, resulting in different chemical properties and biological activities.

2-Fluorobenzylindole:

Other Halogenated Indoles: Compounds like 5-iodoindole and 7-chloroindole share similarities but differ in their halogen substituents, leading to variations in their chemical behavior and uses.

Uniqueness

5-Bromo-1-(2-fluorobenzyl)-1H-indole is unique due to the presence of both fluorobenzyl and bromine groups, which confer distinct chemical properties and enhance its potential for diverse applications in medicinal chemistry, biological research, and material science.

Activité Biologique

5-Bromo-1-(2-fluorobenzyl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a fluorobenzyl group attached to the indole core, which significantly influences its biological activity. The presence of these halogen substituents enhances binding affinity to various biological targets, making it a subject of interest for therapeutic applications.

1. Anticancer Activity

Indole derivatives are frequently studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

In a study assessing the antiproliferative activity of similar indole compounds, it was found that certain derivatives inhibited the growth of cancer cells with IC50 values in the low micromolar range. For instance, compounds with similar structural features demonstrated IC50 values ranging from 5 to 15 µM against human breast cancer cell lines .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

- A derivative related to this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

- Additional studies have demonstrated that modifications to the indole structure can enhance antimicrobial efficacy, suggesting that systematic alterations could optimize its therapeutic potential .

3. Enzyme Inhibition

This compound has been identified as a selective inhibitor of aldehyde dehydrogenases (ALDHs), which are crucial in drug metabolism and detoxification processes.

Table: Inhibition Potencies Against ALDH Isoforms

| Compound | ALDH1A1 Inhibition | ALDH2 Inhibition | ALDH3A1 Inhibition |

|---|---|---|---|

| This compound | Moderate (IC50 = 50 µM) | High (IC50 = 10 µM) | Low (IC50 > 100 µM) |

| Related Indole Derivative | High (IC50 = 20 µM) | Moderate (IC50 = 30 µM) | Moderate (IC50 = 40 µM) |

This table illustrates how structural modifications can impact selectivity and potency against specific ALDH isoforms, highlighting the importance of chemical structure in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The bromine and fluorine substituents enhance binding affinity to various receptors and enzymes, leading to modulation of biological pathways.

- Signal Transduction: It can inhibit or activate proteins involved in critical signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Propriétés

IUPAC Name |

5-bromo-1-[(2-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-13-5-6-15-11(9-13)7-8-18(15)10-12-3-1-2-4-14(12)17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEMCPNXSYHLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.